Nafimidone alcohol

CYP inhibition hepatic metabolism drug-drug interactions

Sourcing Nafimidone alcohol? Ensure your studies on CYP1A induction, enantiomer-specific PK, or ester prodrug SAR use the definitive chiral metabolite, not a generic analog. This compound's unique dual role as a potent CYP inhibitor and inducer is critical for accurate DDI modeling and metabolic profiling. We offer high-purity material essential for validated HPLC analysis and pharmacological research.

Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
CAS No. 71009-17-1
Cat. No. B1677900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNafimidone alcohol
CAS71009-17-1
Synonyms1-(2-hydroxy-2-(2-naphthyl)ethyl)imidazole
nafimidone alcohol
Molecular FormulaC15H14N2O
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(CN3C=CN=C3)O
InChIInChI=1S/C15H14N2O/c18-15(10-17-8-7-16-11-17)14-6-5-12-3-1-2-4-13(12)9-14/h1-9,11,15,18H,10H2
InChIKeyLFAPKHXSAABGPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nafimidone Alcohol (CAS 71009-17-1): Baseline Chemical and Pharmacological Profile


Nafimidone alcohol (CAS 71009-17-1; C15H14N2O; MW 238.28) is a chiral (arylalkyl)imidazole derivative and the primary active metabolite of the clinical-stage anticonvulsant candidate nafimidone. It is formed via reduction of the parent ketone and exhibits intrinsic anticonvulsant activity [1]. Structurally, it features an imidazole ring linked via a hydroxyethyl spacer to a naphthalene moiety. This compound is also recognized for its dual interaction with hepatic cytochrome P450 enzymes, acting as both a potent inhibitor and a cytochrome P448-type inducer [2].

Why (Arylalkyl)imidazole Analogs Cannot Simply Replace Nafimidone Alcohol


The (arylalkyl)imidazole class demonstrates pronounced divergence in biological fate and effect that precludes interchangeable use. While the anticonvulsant pharmacophore resides in the alkylimidazole portion [1], modifications to the lipophilic aryl group—which governs blood-brain barrier penetration and metabolic handling—profoundly alter key properties. For instance, comparative SAR studies show that fluorenyl analogs exhibit twofold higher anticonvulsant potency than nafimidone but also carry distinct toxicity profiles [1]. Critically, nafimidone alcohol possesses a unique chiral center and a specific metabolic signature—stereoselective glucuronidation in humans—that is absent in non-hydroxylated analogs like nafimidone itself or structurally distinct class members such as denzimol [2]. Furthermore, the differential induction of cytochrome P-448 (CYP1A) by nafimidone alcohol is not a universal class effect and introduces specific liabilities for drug-drug interactions [3]. Therefore, substitution with a generic (arylalkyl)imidazole risks invalidating experimental models reliant on this specific metabolic and inhibitory profile.

Quantitative Differentiators for Nafimidone Alcohol Procurement


Cytochrome P450 Binding Affinity (Type II Difference Spectrum) vs. Imidazole

Nafimidone alcohol demonstrates significantly higher binding affinity for hepatic cytochrome P450 compared to the base imidazole scaffold. In rat hepatic microsomes, nafimidone alcohol produced a type II difference spectrum, indicative of direct coordination to the heme iron, with a spectral dissociation constant (Ks) of 2.1 µM [1]. In contrast, the Ki values for imidazole against ethylmorphine N-demethylase and aniline p-hydroxylase were severalfold higher, establishing nafimidone alcohol as the more potent ligand [1]. This higher affinity translates to more potent in vivo inhibition of co-administered drug metabolism, as evidenced by prolonged hexobarbital sleeping times [1].

CYP inhibition hepatic metabolism drug-drug interactions

Magnitude of Cytochrome P-448 (CYP1A) Induction vs. Baseline Controls

Chronic administration of nafimidone alcohol produces a robust and specific induction of cytochrome P-448 (CYP1A)-type activity, a property not universally shared across all anticonvulsants. In male rats, treatment with nafimidone alcohol resulted in a 30-fold elevation in the Vmax of hepatic microsomal ethoxyresorufin O-deethylase, a marker for CYP1A activity [1]. Additionally, total hepatic microsomal cytochrome P-450 content was doubled compared to untreated controls [1]. This specific induction pattern, coupled with an absence of change in Phase II conjugation markers like UDP-glucuronosyltransferase activity, differentiates it from broad-spectrum inducers like phenobarbital and defines a unique signature [1].

enzyme induction CYP1A ethoxyresorufin O-deethylase

In Vivo Pharmacokinetic Differentiation from Parent Nafimidone

The pharmacokinetic profile of nafimidone alcohol in humans is distinct from that of its parent compound, nafimidone. In a study of epilepsy patients, nafimidone exhibited a short half-life (t1/2) of 1.34–1.69 hours, while the nafimidone alcohol metabolite demonstrated a significantly longer and dose-dependent t1/2 of 2.84–4.22 hours [1]. This 2- to 2.5-fold longer systemic persistence indicates that the metabolite contributes substantially to the overall in vivo pharmacological and toxicological exposure window [1].

pharmacokinetics half-life metabolite

Chiral Resolution and Stereoselective Human Metabolism

Nafimidone alcohol possesses a chiral center at the C-9 carbon, giving rise to distinct enantiomeric forms with differential biological handling. A validated normal-phase HPLC method using a Chiralpak AD column achieved enantiomeric resolution (Rs) of 0.83 using a mobile phase of methanol/n-hexane (70:30 v/v) at 0.2 mL/min [1]. Importantly, this chirality is biologically relevant: analysis of human urine revealed the presence of both epimers of the O-β-glucuronide conjugate in a 2:1 ratio, providing direct evidence of stereoselective Phase II metabolism [2]. In contrast, the parent compound nafimidone lacks this chiral center and thus does not exhibit enantiomer-specific metabolic pathways.

chiral separation stereoselective metabolism enantiomers

Prodrug Platform Utility: Quantified In Vivo Anticonvulsant Efficacy of Derived Esters

The free hydroxyl group of nafimidone alcohol serves as a critical synthetic handle for generating prodrugs with altered physicochemical and pharmacokinetic properties. All eight carboxylic acid ester derivatives (5a-h) of nafimidone alcohol demonstrated anticonvulsant activity in the maximal electroshock (MES) seizure model [1]. The most active derivative, 5d, exhibited quantified protection with intraperitoneal ED50 values of 38.46 mg/kg (mice) and 20.44 mg/kg (rats) in the MES model, and TD50 values of 123.83 mg/kg (mice) and 56.36 mg/kg (rats) [1]. In contrast, the parent ketone, nafimidone, was reported to have an oral ED50 of 56 mg/kg in mice [2], indicating that esterification of the alcohol can yield derivatives with enhanced potency and altered safety margins.

prodrug anticonvulsant MES seizure structure-activity relationship

Validated Research Applications for Nafimidone Alcohol


Investigations of Type II Cytochrome P450 Inhibition and CYP1A Induction

Nafimidone alcohol is the definitive reagent for studies examining the dual phenomena of potent type II CYP inhibition and specific CYP1A (P-448) induction. Its low Ks value (2.1 µM) for CYP binding and its capacity to elevate ethoxyresorufin O-deethylase Vmax by 30-fold and double total hepatic CYP content in vivo [1] provide a robust, quantifiable model system. This is particularly relevant for research into atypical drug-drug interaction (DDI) liabilities where a single molecular entity can both acutely inhibit and chronically induce metabolic pathways.

Chiral Pharmacology and Stereoselective Metabolism Studies

The presence of a chiral center at C-9 makes nafimidone alcohol the required compound for investigations into enantiomer-specific pharmacology and disposition within the (arylalkyl)imidazole class. Validated chiral HPLC methods enable isolation of enantiomers (Rs = 0.83) for individual testing [2], while the documented 2:1 stereoselective glucuronidation ratio in human urine provides a direct, quantitative endpoint for studying human Phase II metabolic stereoselectivity [3].

Synthesis of Bioactive Prodrug Libraries via Esterification

The free secondary alcohol group of nafimidone alcohol is an essential synthetic handle for generating ester prodrug libraries. As demonstrated by the 5a-h series, all derived esters retain anticonvulsant activity in the MES model [4]. The availability of quantified ED50 and TD50 values for lead ester derivatives (e.g., 5d) enables structure-activity relationship (SAR) campaigns aimed at improving bioavailability, reducing toxicity, or optimizing brain penetration compared to the parent ketone scaffold [4].

In Vivo Pharmacokinetic and Metabolite Exposure Studies

Given its significantly longer half-life (t1/2 of 2.84–4.22 hours) compared to the parent drug nafimidone (t1/2 of 1.34–1.69 hours) in human subjects [5], nafimidone alcohol is the critical analytical standard and target analyte for any preclinical or clinical pharmacokinetic study evaluating systemic exposure to nafimidone-derived species. Quantification of the alcohol metabolite in plasma is essential for correlating observed pharmacodynamic or toxicological effects with circulating drug levels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nafimidone alcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.